molecular formula C12H14F3NO B1629288 4-(Trifluoromethylphenyl)-piperidin-4-ol CAS No. 69908-12-9

4-(Trifluoromethylphenyl)-piperidin-4-ol

Cat. No. B1629288
CAS RN: 69908-12-9
M. Wt: 245.24 g/mol
InChI Key: RFJBFMQLLHGBFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4-(Trifluoromethylphenyl)-piperidin-4-ol” or similar compounds typically involves complex chemical reactions . The exact method can vary depending on the desired properties of the final product and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound like “4-(Trifluoromethylphenyl)-piperidin-4-ol” can be determined using various spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.


Chemical Reactions Analysis

The chemical reactions involving “4-(Trifluoromethylphenyl)-piperidin-4-ol” can be complex and are likely to involve multiple steps . The exact reactions will depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethylphenyl)-piperidin-4-ol” can be determined using various analytical techniques . These properties can include things like solubility, melting point, and reactivity.

Scientific Research Applications

  • Spectroelectrochemical Properties Study

    • Field : Chemistry
    • Application : The compound is used in the synthesis of peripherally tetra-substituted phthalocyanine and its metallo compounds .
    • Method : The compound is prepared by the reaction of 4- (3-hydroxypropyl)phenol with 1- (bromomethyl)-3- (trifluoromethyl)benzene . The electrochemical and spectroelectrochemical properties of the phthalocyanines carrying the compound groups were studied using various electrochemical techniques in DMF on a glassy carbon electrode .
    • Results : The studies show that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Chemistry
    • Application : Trifluoromethyl group-containing drugs have been approved by the FDA .
    • Method : The trifluoromethyl group is incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
    • Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : The compound has been used as a reagent in organic synthesis.
    • Method : It is used as a catalyst in the synthesis of other compounds, and as a ligand in coordination chemistry.
    • Results : The results of these applications are not specified in the source.
  • Polymer and Monomer Synthesis

    • Field : Polymer Chemistry
    • Application : The compound is used in the synthesis of polymers and monomers .
    • Method : The compound is used in the synthesis of diaryl ether .
    • Results : The results of these applications are not specified in the source .
  • Agrochemical and Pharmaceutical Compounds

    • Field : Agrochemical and Pharmaceutical Chemistry
    • Application : Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
    • Method : The researchers explore the different synthetic methods for introducing TFMP groups within other molecules .
    • Results : With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
  • Synthesis of Diaryl Ether

    • Field : Organic Chemistry
    • Application : 4-(Trifluoromethyl)phenol also known as p-trifluoromethylphenol, is used in synthesis of polymers and monomers .
    • Method : It is used in the synthesis of diaryl ether .
    • Results : The results of these applications are not specified in the source .
  • Fluorinated Porphyrins and Corroles

    • Field : Organic Chemistry
    • Application : Fluorination alters the electronic structure of aromatic systems in a predictable manner, and these effects can be exploited in the design of aromatic, macrocyclic ligand systems for a variety of applications .
    • Method : Fluorination of porphyrins is generally performed with one of four goals in mind: (1) Fluorine is used to alter the electronic properties of the ligand system and the electronic properties of chelated metal ions; (2) to make the ligand less prone to oxidative decomposition reactions; (3) fluorination and perfluoroalkylation can drastically alter the solubility of this important ligand system; and (4) selective fluorination can introduce a useful magnetic label .
    • Results : The results of these applications are not specified in the source .
  • Dyestuff

    • Field : Dye Chemistry
    • Application : 4-(Trifluoromethyl)phenylhydrazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff .
    • Method : The method of application is not specified in the source .
    • Results : The results of these applications are not specified in the source .

Safety And Hazards

The safety and hazards associated with “4-(Trifluoromethylphenyl)-piperidin-4-ol” can depend on many factors, including how the compound is used and handled . It’s important to always follow appropriate safety procedures when working with chemical compounds.

Future Directions

The future directions for research on “4-(Trifluoromethylphenyl)-piperidin-4-ol” could include exploring new synthesis methods, investigating potential applications, and studying the compound’s properties in more detail .

properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)10-4-2-1-3-9(10)11(17)5-7-16-8-6-11/h1-4,16-17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJBFMQLLHGBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627192
Record name 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylphenyl)-piperidin-4-ol

CAS RN

69908-12-9
Record name 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (0.40 g, 1.0 mmol) was dissolved in a 2.0 M solution of HCl in ether (5 mL). After being stirred at room temperature overnight, the solution was diluted with ether. The white solid was filtered and washed with ether to give 170 mg of pure product. MS calculated for C12H14F3NO: (M+H) 246; found 246.1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZM Smith, E Kerr, EH Doeven, TU Connell, NW Barnett… - Analyst, 2016 - pubs.rsc.org
We examine [Ir(df-ppy)2(pt-TEG)]+ as the first highly water soluble, blue-luminescent iridium(III) complex for chemiluminescence detection. Marked differences in selectivity were …
Number of citations: 14 pubs.rsc.org

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